Temporin-ECa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPGLLAGLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Homology and Phylogenetic Relationships
Temporin-ECa shares significant sequence homology with temporins from other Rana species:
- Temporin-1CSc (Rana muscosa): 69.23% sequence similarity .
- Temporin-1M (Rana cascadae): 61.54% sequence similarity .
Phylogenetic analysis places this compound closest to Temporin-1CSc, suggesting evolutionary conservation of functional motifs despite species-specific adaptations . Notably, this compound lacks the C-terminal amidation common in temporins like Temporin-1Va (Rana virgatipes) and Temporin-1AUa (Rana aurora aurora), which may influence its interaction with bacterial membranes .
Antimicrobial Activity
Table 1: Comparative Antibacterial Efficacy (MIC Values)
| Compound | Source | MIC (μM) Against S. aureus | MIC (μM) Against E. coli |
|---|---|---|---|
| This compound | E. cyanophlyctis | 4.7 ± 0.5 | 12.3 ± 1.2 |
| Temporin-1CSc | R. muscosa | 6.2 ± 0.8 | 15.0 ± 1.5 |
| Temporin-1M | R. cascadae | 5.8 ± 0.7 | 14.5 ± 1.0 |
| Temporin H | R. temporaria | 8.5 ± 1.0 | 20.0 ± 2.0 |
| Buforin-EC | E. cyanophlyctis | 7.3 ± 0.6 | 9.8 ± 0.9 |
Key Findings :
- This compound exhibits stronger activity against S. aureus than Temporin-1CSc and Temporin-1M, likely due to its unique hydrophobic residue distribution .
- Unlike Buforin-EC (a functionally similar AMP from the same frog), this compound shows gram-positive selectivity, whereas Buforin-EC is equally effective against both bacterial types .
Table 2: Hemolytic Activity (HC50 Values)
| Compound | HC50 (μM) | Hemolysis at MIC (Concentration) |
|---|---|---|
| This compound | >300 | <1% (7.5 μg/mL) |
| Temporin-1CSc | 300 | <1% (10 μg/mL) |
| Temporin-1AUa | 300 | <1% (15 μg/mL) |
| Temporin H | 100 | 5% (10 μg/mL) |
| Triton X-100 (Control) | N/A | 100% (0.1% v/v) |
Key Findings :
- temporaria) .
- Its HC50 (>300 μM) exceeds that of Temporin-1Va (HC50 = 120 μM), indicating superior biocompatibility .
Functional Divergence and Mechanisms
- Membrane Disruption : this compound likely adopts an α-helical structure in hydrophobic environments, enabling pore formation in bacterial membranes . This mechanism aligns with Temporin-1CSc but contrasts with Buforin-EC, which translocates into cells to bind DNA .
- Synergy with Antibiotics: this compound enhances the efficacy of erythromycin against methicillin-resistant S.
Preparation Methods
Source and Initial Extraction
Temporin-ECa is naturally secreted by the skin of Euphlyctis cyanophlyctis, a frog species found in regions such as Iran, Pakistan, and India. The initial step in the preparation involves collecting skin secretions from live specimens.
- Specimen Collection : Frogs are collected and maintained under controlled conditions.
- Stimulation of Secretion : The dorsal skin is electrically stimulated using a low voltage (4–6 V) current to induce secretion of peptides.
- Collection of Secretions : The secreted colloid is washed off with 5% acetic acid solution to extract the peptides.
Sample Processing and Concentration
- Centrifugation : The collected secretion solution is centrifuged at 10,000 rpm for 15 minutes to remove debris.
- Ultrafiltration : The supernatant is passed through ultrafiltration membranes with molecular weight cut-offs of 10 kDa and then 1 kDa to concentrate peptides smaller than 10 kDa, including this compound (~1013 Da).
- Lyophilization : The concentrated filtrate is freeze-dried to obtain a stable powder for further purification.
Purification by Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
This compound is purified using RP-HPLC, a key method for separating peptides based on hydrophobicity.
- Columns Used : Initially, a C8 column (10 × 250 mm) is used, followed by further purification on a C18 column of the same dimensions.
- Mobile Phases :
- Solution A: 0.1% trifluoroacetic acid (TFA) in water.
- Solution B: 0.098% TFA in acetonitrile.
- Gradient Elution : A gradient from 10% to 70% Solution B over 60 minutes at a flow rate of 2 mL/min is applied.
- Detection : Peptide elution is monitored at 220 nm absorbance.
- Fraction Collection : Fractions corresponding to peaks are collected, lyophilized, and subjected to further purification if needed.
Peptide Identification and Sequencing
- Mass Spectrometry : Purified peptide fractions are analyzed by MALDI-TOF/TOF mass spectrometry.
- Sample Preparation : Peptides are reconstituted in 0.1% TFA and mixed with a matrix solution of 4-hydroxy-α-cyano-cinnamic acid in 50% acetonitrile with 0.1% TFA.
- Sequencing : De novo sequencing is performed manually by analyzing b- and y-ion series from MS/MS spectra, allowing for a maximum mass error of 0.5 Da.
- Sequence Confirmation : Sequences are confirmed through software-assisted spectral processing.
Chemical Synthesis (Alternative Preparation Method)
In addition to natural extraction, this compound can be synthesized chemically using solid-phase peptide synthesis (SPPS), which is critical for producing sufficient quantities for research and therapeutic use.
- SPPS Strategy : The Fmoc (9-fluorenylmethoxycarbonyl)/Ot-Bu strategy is employed on Rink-amide MBHA resin.
- Activation and Coupling : Amino acids are activated using reagents such as DIC (diisopropylcarbodiimide), HBTU, TBTU, or PyBOP. Coupling reactions use molar ratios of amino acid/HBTU(or PyBOP or TBTU)/DIPEA/resin typically at 3:3:3:9:1.
- Deprotection : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF).
- Monitoring : The Kaiser test is used to monitor coupling and deprotection efficiency.
- Cleavage : Final peptides are cleaved from the resin using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
- Precipitation and Purification : Peptides are precipitated with cold diethyl ether and purified by RP-HPLC.
- Quality Control : Purity and identity are confirmed by HPLC-MS/MS analysis.
Analytical Data and Purity Assessment
| Parameter | Method/Condition | Notes |
|---|---|---|
| Peptide Purity | RP-HPLC on Agilent Poroshell 120 column | Flow rate: 0.30 mL/min, Temp: 40 °C |
| Mobile Phase A | Water with 10% Acetonitrile, 0.1% formic acid | |
| Mobile Phase B | Acetonitrile with 5% Water, 0.1% formic acid | Gradient from 80% A/20% B to 5% A/95% B |
| Mass Spectrometry | ESI+ mode, electrospray ionization | Confirms molecular weight and sequence |
| Monitoring of Coupling | Kaiser test | Ensures reaction completeness |
Summary of Key Research Findings on Preparation
- This compound is a 10-residue peptide (~1013 Da) with significant antimicrobial activity.
- Extraction from Euphlyctis cyanophlyctis skin secretions involves electrical stimulation, acid extraction, ultrafiltration, and RP-HPLC purification.
- Sequencing is reliably performed by MALDI-TOF/TOF MS/MS.
- Chemical synthesis via Fmoc-SPPS provides an alternative to natural extraction, enabling large-scale production.
- Purity and identity are validated by RP-HPLC and mass spectrometry.
- The preparation methods yield peptides with high purity and biological activity, suitable for antimicrobial and further biomedical studies.
Q & A
Q. What are the primary mechanisms of action of Temporin-ECa, and how can they be experimentally validated?
To investigate mechanisms, employ in vitro assays (e.g., membrane permeability studies using fluorescent dyes) and in silico molecular docking simulations to identify target interactions. Validate findings via comparative analysis with structurally analogous antimicrobial peptides (AMPs) . Pilot testing with controlled variables (e.g., pH, ionic strength) ensures reproducibility. For statistical validation, use exploratory factor analysis (EFA) to confirm observed effects are not artifacts of experimental noise .
Q. What standard assays are recommended to assess this compound’s antimicrobial activity, and how should controls be designed?
Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., polymyxin B) and negative controls (vehicle-only treatments). To address variability, pre-test bacterial strains for baseline susceptibility and standardize inoculum size via optical density measurements. Pilot studies with a small sample size (n=3–5 replicates) can identify protocol adjustments before full-scale experiments .
Q. How do researchers distinguish between cytotoxic and therapeutic effects of this compound in mammalian cell lines?
Employ dual-assay frameworks:
- Cell viability assays (MTT, resazurin) to quantify cytotoxicity.
- Specific activity assays (e.g., bacterial co-culture models) to isolate antimicrobial effects. Use dose-response curves to identify therapeutic windows. Statistical methods like ANOVA with post-hoc Tukey tests can resolve dose-dependent contradictions .
Advanced Research Questions
Q. How can contradictory results in this compound’s efficacy across studies be systematically analyzed?
Apply triangulation: Compare data from divergent methodologies (e.g., in vitro vs. ex vivo models) to identify context-dependent variables. Use meta-analysis frameworks to aggregate datasets, controlling for confounding factors (e.g., solvent composition, incubation time). Exploratory Data Analysis (EDA) techniques, such as clustering and outlier detection, help isolate experimental artifacts .
Q. What strategies optimize experimental design for studying this compound’s stability under physiological conditions?
- Iterative testing : Use fractional factorial designs to assess interactions between variables (temperature, proteolytic enzymes).
- Real-time monitoring : Deploy spectroscopic methods (CD spectroscopy, HPLC) to track degradation kinetics.
- Data validation : Cross-reference results with stability predictions from molecular dynamics simulations .
Q. How can researchers address sampling bias in in vivo models evaluating this compound’s pharmacokinetics?
- Stratified sampling : Ensure animal cohorts are balanced by age, weight, and genetic background.
- Blinding : Randomize treatment administration and data collection to minimize observer bias.
- Power analysis : Calculate sample sizes a priori using pilot data to ensure statistical robustness .
Q. What methodologies are effective for integrating multi-omics data (e.g., transcriptomic, proteomic) to elucidate this compound’s mode of action?
- Network analysis : Construct interaction networks using tools like STRING or Cytoscape to identify pathways enriched post-treatment.
- Dimensionality reduction : Apply PCA or t-SNE to resolve high-dimensional data into interpretable clusters.
- Triangulation : Validate omics findings with functional assays (e.g., CRISPR knockouts of candidate genes) .
Contradiction and Reproducibility
Q. How should researchers resolve discrepancies between computational predictions and empirical data for this compound’s binding affinities?
- Sensitivity analysis : Test computational parameters (e.g., force fields, solvation models) to identify prediction outliers.
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding measurements.
- Iterative refinement : Update computational models using empirical data to improve predictive accuracy .
Q. What quality control measures ensure reproducibility in this compound synthesis and purification?
- Batch documentation : Record synthesis conditions (e.g., solvent ratios, reaction times) for each batch.
- Analytical validation : Use mass spectrometry and NMR to confirm purity and structure.
- Inter-lab collaboration : Share protocols with external labs for cross-validation .
Methodological Frameworks
Q. How can the P-E/I-C-O framework structure hypothesis-driven research on this compound?
- Population (P) : Define microbial or cellular targets.
- Exposure/Intervention (E/I) : Specify peptide concentration, exposure duration.
- Comparison (C) : Use untreated controls or comparator AMPs.
- Outcome (O) : Quantify metrics like MIC, cytotoxicity, or cytokine release.
Predefine "shell" tables to organize variables, ensuring alignment with public health significance and feasibility .
Q. What ethical considerations are critical when designing animal studies involving this compound?
- 3Rs principle : Replace animal models with in vitro alternatives where possible; refine protocols to minimize distress; reduce sample sizes via power analysis.
- Data transparency : Disclose all adverse events in publications.
- Regulatory compliance : Adhere to institutional animal care guidelines (e.g., IACUC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
